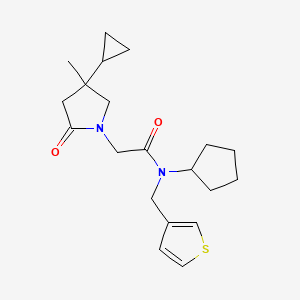![molecular formula C16H25N3O2 B5653651 (3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653651.png)
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex pyrrolidine derivatives often involves diastereoselective routes, utilizing asymmetric catalysts or reagents to achieve the desired stereochemistry. For example, Procopiou et al. (2018) discuss the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids via a rhodium-catalyzed asymmetric 1,4-addition, which could offer insights into similar strategies for synthesizing compounds like the one (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Studies often involve X-ray crystallography to determine stereochemistry and molecular conformation. For instance, George et al. (1998) detailed the crystal structure of a pyrrolidinyl derivative, providing a foundation for understanding the structural aspects of similar compounds (George et al., 1998).
Chemical Reactions and Properties
Pyrrolidine derivatives exhibit a range of chemical behaviors, including reactions with various reagents to form complex molecules. Wijtmans et al. (2004) report on the synthesis and reactivity of pyridinols, demonstrating the potential for diverse chemical transformations relevant to the compound of interest (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application and handling. Ince et al. (2020) discuss the synthesis and properties of novel pyrrolidines, including solubility and stability, which are pertinent to understanding the physical characteristics of complex pyrrolidines (Ince et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, are essential for the application of these compounds in synthesis and drug design. Katritzky et al. (1999) explore the reactivity of chiral pyrrolidine synthons, which could shed light on the chemical behavior of similar structures (Katritzky et al., 1999).
properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-19(10-16(11,2)21)15(20)8-7-14-12-5-3-4-6-13(12)17-18-14/h11,21H,3-10H2,1-2H3,(H,17,18)/t11-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMXPUMAXLEDK-BZNIZROVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![4-methyl-2-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)-1H-benzimidazole](/img/structure/B5653596.png)
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5653608.png)
![2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5653632.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5653646.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5653653.png)
![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)
![(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5653668.png)